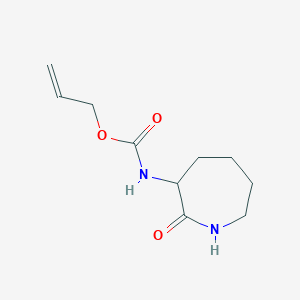
Scandium antimonide
Overview
Description
Scandium antimonide is a compound composed of scandium and antimony, represented by the chemical formula ScSb. It is a semimetal with a cubic crystal structure similar to that of sodium chloride. This compound has garnered interest due to its unique physical and chemical properties, making it a subject of various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium antimonide can be synthesized through several methods, including:
Direct Combination: Scandium and antimony elements are directly combined at high temperatures in a controlled environment to form this compound.
Chemical Vapor Deposition: This method involves the reaction of scandium chloride and antimony trichloride in the presence of hydrogen gas at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature furnaces where scandium and antimony are combined under inert gas atmospheres to prevent oxidation. The resulting product is then purified through various techniques such as zone refining.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions when exposed to oxygen at high temperatures, forming scandium oxide and antimony oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements such as phosphorus or arsenic.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas or other strong reducing agents.
Substitution: Phosphorus or arsenic compounds under controlled conditions.
Major Products Formed:
Oxidation: Scandium oxide and antimony oxide.
Reduction: Elemental scandium and antimony.
Substitution: Compounds like scandium phosphide or scandium arsenide.
Scientific Research Applications
Scandium antimonide has several scientific research applications, including:
Thermoelectric Materials: Due to its thermal transport properties, this compound is studied for its potential use in thermoelectric devices that convert waste heat into electricity.
Phase-Change Memory: this compound thin films are used in phase-change memory applications, where they exhibit superior data retention and rapid response times.
Optoelectronics: Its unique electronic properties make it suitable for use in optoelectronic devices such as light-emitting diodes and laser diodes.
Mechanism of Action
The mechanism by which scandium antimonide exerts its effects is primarily through its electronic and thermal properties. The scandium atoms play a dominant role in the conduction band minimum and valence band maximum, influencing the compound’s electrical conductivity and thermal transport properties . The unique sublattice ordering behavior between scandium and antimony atoms also contributes to its phase-change properties .
Comparison with Similar Compounds
Scandium Phosphide (ScP): Similar in structure but with different electronic properties.
Scandium Arsenide (ScAs): Shares similar crystal structure but exhibits different thermal and electronic behaviors.
Indium Antimonide (InSb): Another antimonide compound with distinct electronic properties.
Uniqueness: Scandium antimonide stands out due to its combination of high thermal conductivity and unique phase-change properties, making it particularly valuable in thermoelectric and phase-change memory applications .
Properties
IUPAC Name |
antimony;scandium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Sc/q;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGYEQBGYVYJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sc+3].[Sb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SbSc+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.716 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12166-36-8 | |
| Record name | Antimony, compd. with scandium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with scandium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with scandium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



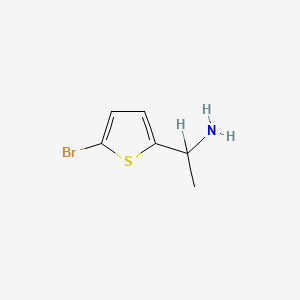
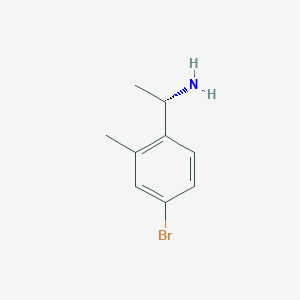
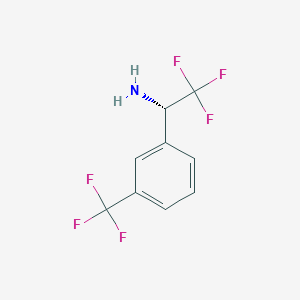
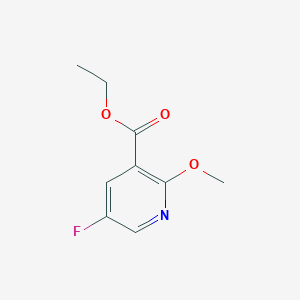
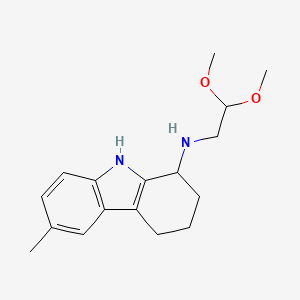
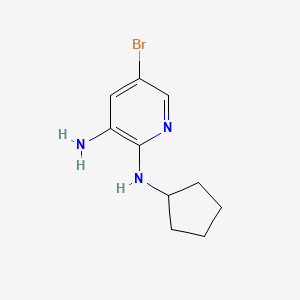
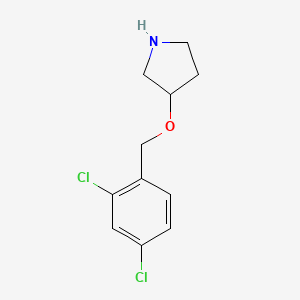
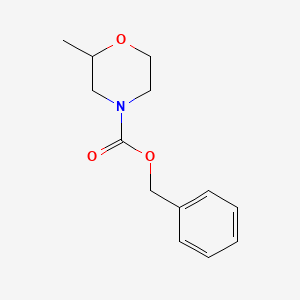

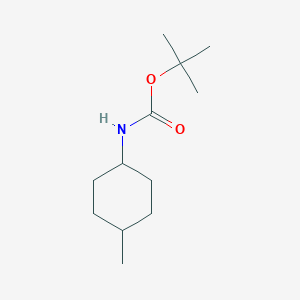
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid](/img/structure/B3365316.png)

